Octylguanidine monohydrochloride
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Overview
Description
Octylguanidine monohydrochloride is a chemical compound with the molecular formula C9H22ClN3. It is known for its protective properties in various biological systems, particularly in protecting the heart from reperfusion damage in hyperthyroid rats
Preparation Methods
The synthesis of octylguanidine monohydrochloride typically involves the reaction of octylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Octylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler amine derivatives.
Scientific Research Applications
Octylguanidine monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It has shown protective effects against myocardial damage induced by ischemia-reperfusion in rat hearts.
Industry: this compound is used in the formulation of various industrial products due to its surfactant-like properties.
Mechanism of Action
The protective effects of octylguanidine monohydrochloride are primarily due to its ability to inhibit the opening of mitochondrial non-specific pores, which are associated with heart injury induced by reperfusion . This inhibition helps preserve mitochondrial function, including ATP synthesis and membrane potential. The compound also protects against oxidative stress by preventing the accumulation of reactive oxygen species and maintaining cellular integrity .
Comparison with Similar Compounds
Octylguanidine monohydrochloride can be compared with other guanidine derivatives such as phenylethylbiguanidide and decamethylenediguanidide. While all these compounds act as energy transfer inhibitors, this compound is unique in its ability to inhibit all three phosphorylation sites and protect against various forms of oxidative damage . This makes it particularly valuable in medical and industrial applications.
Properties
CAS No. |
69490-30-8 |
---|---|
Molecular Formula |
C9H22ClN3 |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H4,10,11,12);1H |
InChI Key |
DZONCCFWXXJBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C(N)N.Cl |
Origin of Product |
United States |
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